1-methyl-5-(2-phenylethenyl)-1H-pyrazole
Description
1-Methyl-5-(2-phenylethenyl)-1H-pyrazole is a pyrazole derivative characterized by a methyl group at the 1-position and a phenylethenyl substituent at the 5-position. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties .
Properties
CAS No. |
74771-40-7 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-methyl-5-(2-phenylethenyl)pyrazole |
InChI |
InChI=1S/C12H12N2/c1-14-12(9-10-13-14)8-7-11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
AKWFQHRZPGKCGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
Trifluoromethyl Derivatives
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole : The trifluoromethyl (CF₃) group at the 5-position enhances electrophilicity, facilitating reactions like Br-Li exchange and DoM (Directed ortho-Metalation) for introducing functional groups (e.g., aldehydes, acids) at the 4-position. This electron-withdrawing group reduces electron density on the pyrazole ring, altering reactivity in cross-coupling reactions compared to the phenylethenyl derivative .
- Applications : Used in agrochemicals and pharmaceuticals due to improved metabolic stability from the CF₃ group .
Nitroaryl Derivatives
- 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole: The nitro group (NO₂) at the 4-position is strongly electron-withdrawing, making the compound a candidate for palladium-catalyzed C–H arylation reactions. The nitro group’s resonance effects contrast with the conjugated phenylethenyl group’s π-electron delocalization .
- Applications : Intermediate in catalytic processes for synthesizing aryl-substituted heterocycles .
Stannyl and Boronate Derivatives
- 1-Methyl-5-(tributylstannyl)-1H-pyrazole : Stannyl groups enable Stille coupling reactions for carbon–carbon bond formation. These derivatives are heavier (e.g., molecular weight 371.15 g/mol) and less stable under ambient conditions compared to the phenylethenyl analog .
- 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole : Boronate esters participate in Suzuki-Miyaura couplings. The boron-containing substituent offers orthogonal reactivity for bioconjugation and materials synthesis .
Structural and Electronic Comparisons
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most widely reported method for introducing the styryl group at the 5-position of the pyrazole ring.
Protocol (Source 2, 3):
-
Starting material : 1-Methyl-5-boronic acid pinacol ester pyrazole (1.50 g, 1.0 equiv).
-
Reagents : β-Bromostyrene (1.45 g, 1.2 equiv), Pd(PPh₃)₂Cl₂ (506 mg, 5 mol%), K₂CO₃ (1.30 g, 2.0 equiv).
-
Solvents : Ethanol (3.8 mL) and DMF (7.5 mL).
-
Conditions : 75°C for 6–10 hours under nitrogen.
-
Workup : Purification via silica gel chromatography (hexane:ethyl acetate = 4:1).
-
Yield : 66% (990 mg of product).
Mechanistic Insight : The reaction proceeds via oxidative addition of β-bromostyrene to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond.
Direct Coupling Using Heterogeneous Catalysts
A recyclable CuFAP (copper-exchanged fluorapatite) catalyst enables styryl group incorporation under base-free conditions (Source 1).
Protocol:
-
Substrates : 1-Methylpyrazole (1.0 equiv) and styrylboronic acid (1.2 equiv).
-
Catalyst : CuFAP (10 mol%).
-
Solvent : Toluene.
-
Conditions : 80°C for 12 hours.
-
Yield : 70–85% (lower yields observed with sterically hindered pyrazoles).
Advantages : Eliminates the need for ligands and simplifies catalyst recovery.
Cyclocondensation Approaches
Hydrazine-Mediated Cyclization
Cyclocondensation of α,β-unsaturated ketones with methylhydrazine forms the pyrazole core while introducing the styryl group (Source 9, 12).
Protocol (Source 12):
-
Starting material : (2E,4E)-1-(4-Methylphenyl)-5-phenylpenta-2,4-dien-1-one (2.48 g, 0.01 mol).
-
Reagent : Methylhydrazine (1.08 g, 0.01 mol).
-
Solvent : Acetic acid (30 mL).
-
Conditions : Reflux for 6–10 hours.
-
Workup : Precipitation in ice-water, recrystallization from ethanol.
Limitation : Requires stoichiometric acid and yields diastereomeric pyrazolines that necessitate oxidation to aromatic pyrazoles.
Functional Group Modifications
Dehydrohalogenation of Halopyrazoles
A two-step process involving halogenation followed by elimination is employed for styryl group installation (Source 8).
Protocol:
-
Halogenation :
-
Substrate : 1-Methyl-5-(2-bromoethyl)-1H-pyrazole.
-
Reagent : DBU (1,8-diazabicycloundec-7-ene).
-
Solvent : THF.
-
Conditions : 25°C for 2 hours.
-
Intermediate : 1-Methyl-5-vinyl-1H-pyrazole.
-
-
Heck Coupling :
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst Cost | Scalability | Key Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 66–85 | High | Excellent | |
| CuFAP Catalysis | 70–85 | Low | Moderate | |
| Cyclocondensation | 63–71 | N/A | Limited | |
| Dehydrohalogenation | 58 | Moderate | Challenging |
Optimal Choice : Suzuki-Miyaura coupling offers the highest yields and scalability for industrial applications.
Advanced Synthetic Strategies
Flow Chemistry Adaptations
Continuous-flow systems enhance reaction efficiency by improving heat transfer and reducing catalyst loading (Source 3):
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
Characterization and Validation
Crystallographic data (Source 11) confirm the E-configuration of the styryl group:
Q & A
How can researchers optimize the synthesis of 1-methyl-5-(2-phenylethenyl)-1H-pyrazole to achieve higher yields and purity?
Methodological Answer:
Synthetic optimization involves:
- Cyclocondensation Reactions : Reacting α,β-unsaturated ketones with methylhydrazine derivatives under reflux in acetic acid (e.g., 10 hours at 100°C) yields pyrazole cores. For example, a 63% yield was achieved using phenylhydrazine and (2E,4E)-1-(4-methylphenyl)-5-phenylpenta-2,4-dien-1-one .
- Multi-Component Reactions : Combining arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions allows modular functionalization .
- Purification : Recrystallization from ethanol or acetone improves purity. Slow evaporation from acetone solutions produces high-quality crystals for structural validation .
What advanced spectroscopic and computational techniques are recommended for characterizing substituent effects in this compound?
Methodological Answer:
- FT-IR and NMR : Identify functional groups (e.g., vinyl, methyl) through carbonyl stretching (1650–1700 cm⁻¹) and aromatic proton shifts (δ 6.5–8.0 ppm) .
- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model electronic environments. Compare HOMO-LUMO gaps (e.g., 4.2–5.1 eV) with experimental UV-Vis spectra to validate substituent interactions .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze nitrogen environments (binding energy ~398–400 eV for pyrazole rings) to confirm tautomeric forms .
How should researchers approach crystallographic refinement of this compound when faced with disordered substituents?
Methodological Answer:
- Software Tools : Use SHELXL for small-molecule refinement. Apply restraints to disordered phenylethenyl groups (e.g., isotropic displacement parameters) .
- Hydrogen Placement : Refine H atoms as riding models with C–H distances fixed at 0.95–0.98 Å. For methyl groups, set .
- Validation : Check residual density maps (<0.5 eÅ⁻³) and R-factor convergence () to ensure accuracy .
What strategies resolve contradictory biological activity data across assay systems?
Methodological Answer:
- Orthogonal Assays : Compare results from enzyme inhibition (e.g., aminopeptidase N) and cell viability assays to rule out false positives .
- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., nitro to amino groups) and correlate changes with activity trends. For example, nitro groups may enhance cytotoxicity but reduce solubility .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain discrepancies between in vitro and in vivo data .
How can computational methods predict and explain tautomeric behavior in this pyrazole derivative?
Methodological Answer:
- Tautomer Energy Profiling : Calculate relative energies of tautomers (e.g., 3- vs. 5-substituted pyrazoles) using Gaussian09 with M06-2X functional. Energy differences <2 kcal/mol suggest coexisting forms .
- XRD Validation : Compare computed tautomer populations with crystallographic data. For instance, co-crystallized 3- and 5-(4-fluorophenyl) tautomers were observed in a 1:1 ratio .
- NMR Chemical Shift Prediction : Use ACD/Labs or ChemDraw to simulate -NMR spectra of tautomers and match experimental splits (e.g., δ 6.7 vs. 7.1 ppm) .
What methodologies are suitable for analyzing π-π interactions in the crystal lattice?
Methodological Answer:
- Crystallographic Metrics : Measure centroid-centroid distances (3.5–4.0 Å) and dihedral angles (<30°) between aromatic rings using Mercury software. For example, π-π stacking in 3-(4-methylphenyl)-1-phenyl derivatives showed a 3.58 Å separation .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., C⋯C = 15–20%) to identify dominant interactions .
- Thermal Ellipsoid Modeling : Visualize anisotropic displacement parameters to assess ring rigidity and interaction strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
